2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone
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Overview
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridazinone ring, a naphthyl group, and a dichlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-2-n-butyl oxirane: Shares the dichlorophenyl group but differs in the rest of the structure.
2,4-Dichlorophenacyl chloride: Contains the dichlorophenyl group and is used in similar chemical reactions.
Uniqueness
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone is unique due to its combination of the pyridazinone ring, naphthyl group, and dichlorophenyl group.
Properties
Molecular Formula |
C22H14Cl2N2O2 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-17-7-8-18(19(24)12-17)21(27)13-26-22(28)10-9-20(25-26)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2 |
InChI Key |
VGSWHVRKQCXPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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